4-(3,3-difluorocyclobutyl)-1H-pyrazole
Description
4-(3,3-Difluorocyclobutyl)-1H-pyrazole is a pyrazole derivative featuring a 3,3-difluorocyclobutyl substituent at the 4-position of the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its structural uniqueness, particularly the fluorinated cyclobutyl group, which enhances metabolic stability and modulates electronic properties.
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
4-(3,3-difluorocyclobutyl)-1H-pyrazole |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)1-5(2-7)6-3-10-11-4-6/h3-5H,1-2H2,(H,10,11) |
InChI Key |
CMZBSDLJOANEQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-difluorocyclobutyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluorocyclobutanone with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the overall process.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluorocyclobutyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the difluorocyclobutyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of difluorocyclobutyl-pyrazole carboxylic acids.
Reduction: Formation of difluorocyclobutyl-pyrazole alcohols.
Substitution: Formation of halogenated difluorocyclobutyl-pyrazole derivatives.
Scientific Research Applications
4-(3,3-Difluorocyclobutyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(3,3-difluorocyclobutyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring may participate in hydrogen bonding or π-π interactions, contributing to the overall activity of the compound. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects: Fluorinated vs. Non-Fluorinated Groups
Table 1: Key Structural and Functional Differences
Key Findings :
- Fluorination Impact : The 3,3-difluorocyclobutyl group in the target compound introduces rigidity and moderate lipophilicity, contrasting with the electron-withdrawing trifluoromethyl group in , which enhances electrophilicity but reduces steric bulk .
- Biological Relevance : Unlike the boronate esters () used primarily in synthesis, the target compound’s difluorocyclobutyl group directly contributes to receptor binding in LPAR1 antagonists, likely due to its optimal size and fluorine-mediated hydrophobic interactions .
Key Findings :
- The target compound requires advanced multi-step synthesis (e.g., cyclobutyl ring formation and pyrazole functionalization), limiting scalability compared to simpler derivatives like those in and .
- Trifluoromethyl-substituted pyrazoles () are more synthetically accessible due to established protocols for trifluoromethylation .
Key Findings :
- The target compound’s derivatives exhibit superior potency (sub-nanomolar IC50) in LPAR1 antagonism compared to trimethoxyphenyl-substituted pyrazoles (micromolar range) targeting tubulin .
- Fluorine atoms in the cyclobutyl group likely enhance target affinity by forming halogen bonds with LPAR1 residues, a feature absent in non-fluorinated analogs .
Physicochemical Properties
Table 4: Calculated logP and Solubility
Key Findings :
- The target compound’s logP (2.8) reflects balanced lipophilicity, suitable for oral bioavailability, whereas the carboxylic acid derivative () is more hydrophilic but less membrane-permeable .
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